molecular formula C20H15N3O6 B2669091 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921900-54-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2669091
CAS RN: 921900-54-1
M. Wt: 393.355
InChI Key: KFDOGIDMICEUNJ-UHFFFAOYSA-N
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Description

Compounds with a benzo[d][1,3]dioxol-5-yl moiety are often found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They have been used in the design of various drugs due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the aromatic protons in benzo[d][1,3]dioxole and phenyl groups of similar molecules exhibited different signals .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. For similar compounds, they have shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various in silico tools. For example, all the designed structural analogues of similar compounds show good drug-likeness and obey Lipinski’s rule of five .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Studies on benzofuran-oxadiazole hybrids and related compounds have demonstrated significant potential in antimicrobial and anti-inflammatory applications. For instance, Sanjeeva et al. (2021) designed, synthesized, and evaluated six benzofuran-oxadiazole derivatives for their antimicrobial activity, showcasing the therapeutic potential of such compounds in combating microbial infections (Sanjeeva, Rao, Prasad, & Ramana, 2021). Similarly, the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, highlights the broader applications of benzofuran derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential

The anticancer activity of compounds with structural motifs similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide has been a subject of interest. Ravinaik et al. (2021) investigated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity, demonstrating moderate to excellent efficacy against several cancer cell lines, thus indicating the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization Challenges

The synthesis and characterization of complex compounds like this compound pose significant challenges. Research in this domain focuses on novel synthetic routes and structural analysis to elucidate the properties and potential applications of these compounds. For example, the work of Owton et al. (1995) on the synthesis of an analogue of rhein with improved systemic exposure highlights the intricate steps involved in the synthesis of complex organic compounds and their potential therapeutic applications (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Mechanism of Action

The mechanism of action of a compound is how it produces its effect. For instance, some compounds with a benzo[d][1,3]dioxol-5-yl moiety have shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .

Safety and Hazards

The safety and hazards of a compound depend on its structure and biological activity. While specific safety data for your compound is not available, similar compounds have been evaluated for their antitumor activities .

Future Directions

The future directions in the study of such compounds could involve designing more potent drugs based on the structure–activity relationships of these molecules . Further optimization could afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these anticancer molecules .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-2-25-14-5-3-4-11-8-16(28-17(11)14)18(24)21-20-23-22-19(29-20)12-6-7-13-15(9-12)27-10-26-13/h3-9H,2,10H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDOGIDMICEUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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